3-Methyl-4-hydroxypyridine
CAS No.: 10249-36-2
Cat. No.: VC8196185
Molecular Formula: C6H7NO
Molecular Weight: 109.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10249-36-2 |
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Molecular Formula | C6H7NO |
Molecular Weight | 109.13 g/mol |
IUPAC Name | 3-methyl-1H-pyridin-4-one |
Standard InChI | InChI=1S/C6H7NO/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8) |
Standard InChI Key | RZUBLMCZJPIOPF-UHFFFAOYSA-N |
SMILES | CC1=CNC=CC1=O |
Canonical SMILES | CC1=CNC=CC1=O |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
3-Methyl-4-hydroxypyridine belongs to the pyridine family, featuring a hydroxyl group at the 4-position and a methyl group at the 3-position of the heterocyclic ring. Its IUPAC name is 4-hydroxy-3-methylpyridine, and it is alternatively referred to as 3-methylpyridin-4-ol or 4-hydroxy-3-picoline . The compound’s structure is represented below:
Physical and Chemical Data
Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 3-Methyl-4-Hydroxypyridine
Property | Value |
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Molecular Formula | |
Molecular Weight | 109.13 g/mol |
Melting Point | ~168°C |
Boiling Point | 359.1±22.0°C (Predicted) |
Density | 1.120±0.06 g/cm³ (Predicted) |
Water Solubility (25°C) | 14 g/L |
pKa | 5.59±0.18 (Predicted) |
The compound’s solubility in polar solvents like water and methanol facilitates its use in aqueous reaction systems, while its stability under inert atmospheric conditions ensures practical handling .
Synthesis and Industrial Production
Optimization Challenges
Key challenges in scaling production include:
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Temperature Control: Maintaining reaction temperatures above 130°C to ensure efficient hydrolysis without side reactions .
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Solvent Selection: Ethylene glycol and propylene glycol are preferred for their high boiling points and compatibility with alkaline conditions .
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Yield Enhancement: The patent-reported yields for 3-hydroxypyridine reach 90% under optimized molar ratios (e.g., 1:2.5 for chloropyridine-to-NaOH) , suggesting similar ratios could improve efficiency for methylated analogs.
Pharmaceutical and Biological Applications
Role in Diabetes Therapeutics
3-Methyl-4-hydroxypyridine is a key intermediate in synthesizing second-generation GPR119 agonists, which enhance glucose-dependent insulin secretion and represent a promising avenue for diabetes treatment . GPR119, a G-protein-coupled receptor expressed in pancreatic β-cells and intestinal L-cells, mediates incretin hormone release, making it a strategic target for metabolic disorder therapies.
Industrial and Coordination Chemistry Applications
Building Block for Organic Synthesis
The compound’s reactivity enables its use in constructing complex molecules, including:
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Pharmaceuticals: Antidiabetic agents, antimicrobials, and anti-inflammatory drugs.
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Agrochemicals: Herbicides and pesticides leveraging pyridine’s heterocyclic stability.
Ligand in Metal Complexes
In coordination chemistry, 3-methyl-4-hydroxypyridine acts as a polydentate ligand, forming stable complexes with transition metals like copper and iron. These complexes find applications in catalysis and materials science, though detailed studies on its chelation behavior are sparse.
Future Research Directions
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Synthetic Methodologies: Developing efficient, scalable routes using green chemistry principles.
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Biological Mechanistic Studies: Elucidating its role in GPR119 activation and antimicrobial pathways.
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Material Science Applications: Exploring its utility in photoluminescent materials or metal-organic frameworks.
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